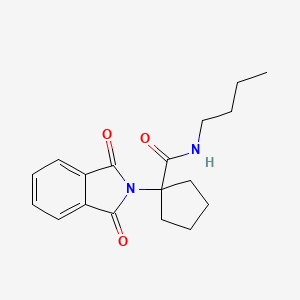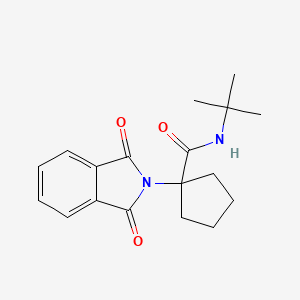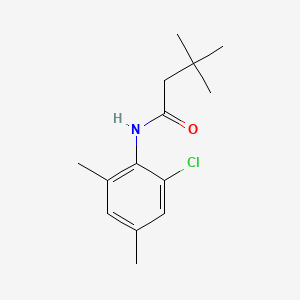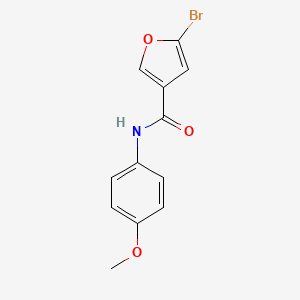
3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as an inhibitor of a specific enzyme called protein kinase B (PKB), which plays a crucial role in the regulation of various cellular processes, including cell growth and survival. In
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide involves the inhibition of 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide, which is a serine/threonine protein kinase that plays a critical role in regulating various cellular processes, including cell growth, survival, and metabolism. 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide is activated by the binding of phosphatidylinositol-3,4,5-triphosphate (PIP3) to its pleckstrin homology (PH) domain. Once activated, 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide phosphorylates various downstream targets, including glycogen synthase kinase 3 (GSK3), which regulates cell survival and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide are primarily related to its inhibition of 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide. This inhibition leads to a decrease in the phosphorylation of downstream targets, including GSK3, which results in the induction of apoptosis and inhibition of cell growth and survival. Additionally, this compound has been found to inhibit angiogenesis, which is the process of new blood vessel formation, which is critical for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide in lab experiments include its specificity for 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide inhibition, which reduces off-target effects and its potential as an anti-cancer agent. However, the limitations of this compound include its low solubility in aqueous solutions, which can affect its bioavailability and its potential toxicity in vivo.
Zukünftige Richtungen
For the research on 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide include the development of more potent and selective 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide inhibitors, the investigation of its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases, and the evaluation of its efficacy in combination with other anti-cancer agents. Additionally, the development of more effective drug delivery systems for this compound could improve its bioavailability and reduce its potential toxicity.
Synthesemethoden
The synthesis of 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide involves several steps, including the reaction of 2-phenylpyrimidine-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,5-dimethyl-1H-pyrazole-4-amine to yield the desired product. The final step involves the sulfonation of the product with sulfur trioxide to obtain 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to inhibit the activity of 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide, which is overexpressed in various cancers and is associated with tumor growth and metastasis. Therefore, this compound has been investigated as a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-10-14(11(2)19-18-10)23(21,22)20-13-8-16-15(17-9-13)12-6-4-3-5-7-12/h3-9,20H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMOODHYGFVFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)




![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)
![N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)

![(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7471548.png)

![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)
